molecular formula C21H25ClN4O4 B2950067 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904421-26-6

5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Katalognummer B2950067
CAS-Nummer: 1904421-26-6
Molekulargewicht: 432.91
InChI-Schlüssel: SDOXXLYATMJVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antithrombotic Therapy

This compound has been identified as a potential antithrombotic agent . It is designed to inhibit Factor Xa (FXa), a key enzyme in the blood coagulation process. By targeting FXa, the compound could prevent thromboembolic diseases, which are conditions where blood clots form in the bloodstream and block blood vessels .

Oral Bioavailability Enhancement

The structure of this compound allows for good oral bioavailability, which is a significant advantage for pharmaceutical applications. Medications with high oral bioavailability can be administered in pill form, making them more convenient for patients .

Selective Inhibition for Safety

Selective inhibition of FXa over other proteins in the coagulation cascade is crucial for safety, reducing the risk of bleeding complications. The compound’s selectivity makes it a promising candidate for safe anticoagulant therapies .

Structural Studies and Drug Design

The crystal structure of this compound provides insights into its interaction with FXa. Understanding this interaction is essential for the design of new drugs with improved efficacy and reduced side effects .

Pharmacokinetic Profile Optimization

The compound’s pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion, is favorable. This means it could maintain its therapeutic effect for an appropriate duration without frequent dosing .

Treatment of Venous and Arterial Thrombosis

Due to its antithrombotic properties, the compound could be used in the treatment of both venous and arterial thrombosis, offering a broad therapeutic range .

Computational Insights for Drug Development

Computational studies on this compound can provide valuable insights into the structural determinants for the selectivity and potency of antithrombotic agents. These insights are crucial for the development of new and more effective drugs .

Clinical Development for Thromboembolic Diseases

The compound is currently under clinical development, indicating its potential to become an approved medication for the prevention and treatment of thromboembolic diseases .

Eigenschaften

IUPAC Name

5-chloro-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4/c22-18-12-16(14-25-21(18)30-17-2-7-28-8-3-17)20(27)24-13-15-1-4-23-19(11-15)26-5-9-29-10-6-26/h1,4,11-12,14,17H,2-3,5-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXXLYATMJVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.